![molecular formula C13H12N4O2S B2488307 N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021119-85-6](/img/structure/B2488307.png)
N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide belongs to a class of compounds that are of significant interest due to their diverse chemical and biological properties. These compounds often exhibit unique structural characteristics and have potential applications in various fields including medicinal chemistry and drug development.
Synthesis Analysis
The synthesis of such compounds involves multi-step chemical processes, often starting from simple precursors. For example, a study described the synthesis of related triazolopyridazine derivatives, which involved the replacement of certain functional groups to achieve the desired molecular structure (Ilić et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple rings and functional groups. For instance, a study detailed the crystal structure of a related benzamide derivative, providing insights into the molecular geometry and intermolecular interactions (Kumar et al., 2016).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, leading to the formation of new derivatives with distinct properties. For example, a study on similar pyridazinone derivatives reported their ability to undergo reactions like intramolecular cyclization and hydrolysis, which significantly alter their chemical properties (Koza et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement. Research on related compounds has shown that these physical properties can vary widely depending on the specific molecular structure and substituents (Kumar et al., 2016).
Scientific Research Applications
Cardiotonic Activities
Studies have shown that derivatives of 3(2H)-pyridazinone, which share a similar structure to N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide, exhibit cardiotonic effects. These effects were demonstrated through compounds like 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide and others, compared to another derivative, levosimendan. The study highlights the potential of these compounds in cardiotonic activities and their structure-activity relationships (Wang et al., 2008).
Synthesis of Fused 1,2,4-Triazoles
The reaction of N-acylglycines with heteroarylhydrazines, leading to acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides, has been investigated. This study provides insights into the use of aminomethyl substituted heterocyclic compounds in heterocyclic synthesis, which is relevant to the chemical structure (Music & Verček, 2005).
Inhibition of Aminopeptidase N
Research has identified compounds structurally related to N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide as potent inhibitors of aminopeptidase N (APN/CD13), a significant target for anti-cancer therapies. Such inhibitors have shown potent activity in vitro, suggesting their potential in cancer treatment (Lee et al., 2020).
Melanoma Cytotoxicity
Benzamide derivatives, including those similar in structure to the compound of interest, have been explored for their melanoma cytotoxicity. These studies focus on the potential of these compounds in targeted drug delivery for melanoma therapy, indicating their therapeutic potential in cancer treatment (Wolf et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been found to exhibit significant anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant anti-tubercular activity , suggesting that they may inhibit the growth or survival of Mycobacterium tuberculosis.
Safety and Hazards
The safety and hazards of similar compounds to “N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide” have been studied. These compounds are not intended for human or veterinary use and are for research use only.
Future Directions
The future directions of similar compounds to “N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide” have been discussed . A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a), and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . These compounds showed promising results and could be further developed as anticancer agents .
properties
IUPAC Name |
N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c14-10(18)8-20-12-7-6-11(16-17-12)15-13(19)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,18)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEJSYTYJYXZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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